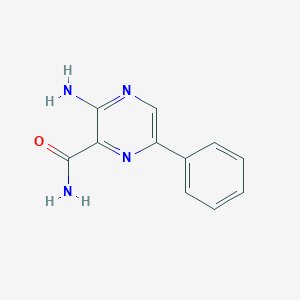

3-Amino-6-phenylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

113120-69-7 |

|---|---|

Molecular Formula |

C11H10N4O |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-amino-6-phenylpyrazine-2-carboxamide |

InChI |

InChI=1S/C11H10N4O/c12-10-9(11(13)16)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,14)(H2,13,16) |

InChI Key |

CQVNMJIZQABNMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)N)N |

Synonyms |

PyrazinecarboxaMide, 3-aMino-6-phenyl- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 3-Amino-6-phenylpyrazine-2-carboxamide and its Analogs

Strategic synthesis allows for the controlled construction of the target molecule and the introduction of diverse substituents onto the pyrazine (B50134) scaffold.

One-pot condensation reactions represent an efficient method for assembling the pyrazine ring system from acyclic precursors. This approach typically involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine derivative.

A notable method for synthesizing pyrazine derivatives involves the condensation of an arylglyoxal, such as phenylglyoxal (B86788), with an α-amino acid amide. researchgate.net Specifically, the reaction between phenylglyoxal and 2-aminopropanediamide (B132164) (the amide of alaninamide) serves as a direct route to substituted 2-hydroxypyrazines, which are tautomers of pyrazinones. researchgate.net This reaction is significant because, despite the unsymmetrical nature of the reactants, it can proceed with high regioselectivity. researchgate.net

Optimization studies have been conducted on the condensation of phenylglyoxal hydrate (B1144303) with alanine (B10760859) amide hydrochloride in methanol. researchgate.net These trials aimed to maximize the yield of the desired pyrazine product by carefully controlling the reaction conditions. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Phenylglyoxal Hydrate | Alanine Amide Hydrochloride | Methanol | Base (e.g., 20% tetraethylammonium (B1195904) hydroxide), low temperature (-78°C) | 2-Hydroxypyrazine | researchgate.net |

The condensation of unsymmetrical dicarbonyls like phenylglyoxal with α-amino acid amides can theoretically lead to at least two constitutional isomers. researchgate.net However, reaction conditions, particularly temperature, play a crucial role in directing the regioselectivity of the cyclization.

In the synthesis of 2-hydroxypyrazines from phenylglyoxal and alanine amide, the reaction is typically initiated at a very low temperature, such as -78°C. researchgate.net This controlled, low-temperature addition of a base is critical for achieving selectivity. researchgate.net While early research reported the isolation of a single compound, later studies involving careful optimization and analysis have explored the formation of isomer mixtures and the conditions that favor one over the other. researchgate.netresearchgate.net Generally, lower temperatures in such condensation reactions can enhance the kinetic control of the reaction, favoring the formation of a specific regioisomer. The initial nucleophilic attack and subsequent cyclization steps are sensitive to steric and electronic factors, which can be modulated by the reaction temperature.

The formation of the pyrazine ring from a 1,2-dicarbonyl compound and a 1,2-diamine proceeds through a well-established mechanism involving the formation of imine intermediates. um.edu.my The process begins with the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by dehydration to form an imine (a Schiff base).

Subsequently, an intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl group, forming a dihydropyrazine (B8608421) ring. um.edu.myresearchgate.net This dihydropyrazine intermediate is not aromatic and is typically unstable. um.edu.my The final step is an oxidation or elimination reaction that aromatizes the ring to yield the stable pyrazine product. um.edu.myresearchgate.net

In the reaction of phenylglyoxal (an unsymmetrical dicarbonyl) with 2-aminopropanediamide (an unsymmetrical diamine), the initial imine can form in two ways: the amino group of the diamine can attack either the aldehyde or the ketone carbonyl of phenylglyoxal. The subsequent cyclization pathway determines which regioisomer is formed. The regiochemical outcome is dictated by the relative reactivity of the two carbonyl groups and the two amino groups, and the stability of the various intermediates. The formation of specific imine intermediates is the key branch point that leads to the different possible regioisomeric products.

An alternative to one-pot condensations is the modification of an existing pyrazine ring. This approach is useful for introducing functionalities that may not be compatible with ring-forming conditions.

A common strategy in the synthesis of pyrazine-2-carboxamide analogs involves the amidation of a corresponding pyrazine-2-carboxylate (B1225951) ester. nih.gov The starting material, methyl 3-amino-6-bromopyrazine-2-carboxylate, is a solid with a melting point of 172-177 °C. sigmaaldrich.com

The conversion of the methyl ester to the desired carboxamide can be achieved via aminolysis. nih.gov A general and efficient method involves reacting the methyl ester with a primary or secondary amine. This reaction can be effectively promoted by microwave irradiation, which often leads to shorter reaction times and higher yields compared to conventional heating. nih.gov For instance, the aminolysis of methyl 3-aminopyrazine-2-carboxylate with various amines in methanol, sometimes with an additive like ammonium (B1175870) chloride, has been successfully demonstrated to produce a library of N-substituted 3-aminopyrazine-2-carboxamides. nih.gov This method is directly applicable to the 6-bromo substituted ester to generate its corresponding amide derivatives.

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 3-aminopyrazine-2-carboxylate | Substituted Amine (e.g., Benzylamine) | Methanol, NH4Cl, Microwave (e.g., 130°C, 40 min) | N-Substituted 3-aminopyrazine-2-carboxamide (B1665363) | nih.gov |

Multi-Step Synthesis from Precursor Pyrazine Carboxylates

Installation of Aryl Groups via Coupling Reactions (e.g., Suzuki Coupling)

The introduction of the phenyl group at the 6-position of the pyrazine ring is efficiently accomplished using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction has become a powerful tool in organic synthesis for creating carbon-carbon bonds. researchgate.net In this context, a halogenated pyrazine precursor, such as 3-Amino-6-bromopyrazine-2-carboxylic acid, is reacted with phenylboronic acid. chemicalbook.com The reaction is typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.netnih.gov This method is highly valued for its functional group tolerance and generally good yields, making it a key strategy for synthesizing 6-aryl pyrazine derivatives. researchgate.net

Table 1: Example of Suzuki Coupling for Aryl Group Installation

| Reactant A | Reactant B | Catalyst | Product |

| 3-Amino-6-bromopyrazine-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | 3-amino-6-phenylpyrazine-2-carboxylic acid |

Aminodehalogenation Reactions of Halogenated Pyrazine Carboxamides

Aminodehalogenation represents a fundamental reaction class in heterocyclic chemistry, involving the substitution of a halogen atom with an amino group. For the synthesis of this compound, this would theoretically involve the reaction of a 3-halo-6-phenylpyrazine-2-carboxamide with an amine source. The chlorine atom on a pyrazine ring, for instance, increases the electrophilicity of the carbon to which it is attached, facilitating nucleophilic substitution reactions. While direct examples for the synthesis of the title compound via this specific route are less common compared to other methods, the general principle remains a viable synthetic consideration in the broader field of pyrazine chemistry.

Condensation of Pyrazinecarboxylic Acid Chlorides with Substituted Amines

A classic and robust method for forming the carboxamide group is through the condensation of an acyl chloride with an amine. mdpi.com In this procedure, the precursor, 3-amino-6-phenylpyrazine-2-carboxylic acid, is first converted to its more reactive acid chloride derivative. This activation is typically achieved by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.com The resulting crude 3-amino-6-phenylpyrazine-2-carboxylic acid chloride is then reacted with a suitable amine source, such as a substituted aniline (B41778) or ammonia, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. mdpi.com This two-step process is a widely used strategy for the synthesis of various pyrazine-2-carboxamides. mdpi.com

Table 2: General Scheme for Condensation Reaction

| Step | Reactants | Reagent | Intermediate/Product |

| 1. Acyl Chloride Formation | 3-amino-6-phenylpyrazine-2-carboxylic acid | Thionyl Chloride (SOCl₂) | 3-amino-6-phenylpyrazine-2-carboxylic acid chloride |

| 2. Amide Formation | 3-amino-6-phenylpyrazine-2-carboxylic acid chloride, Ammonia | Pyridine | This compound |

General Amidation Procedures for Pyrazine-2-carboxamides

Modern synthetic chemistry offers several direct amidation methods that bypass the need for isolating reactive acyl chlorides. These procedures involve the use of coupling agents to activate the carboxylic acid in situ. jocpr.comwikipedia.org One common approach involves treating the carboxylic acid (e.g., 3-aminopyrazine-2-carboxylic acid) with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This reaction forms a highly reactive acyl-imidazole intermediate, which readily reacts with an amine to form the desired amide. nih.gov Other widely used coupling systems include carbodiimides like Dicyclohexylcarbodiimide (DCC) or reagents such as HATU and PyBOP, often used in combination with additives like HOBt to improve efficiency and minimize side reactions. jocpr.comwikipedia.org These methods are central to peptide synthesis and are broadly applicable to the formation of carboxamides in medicinal chemistry. jocpr.com

Table 3: Common Coupling Agents for Amidation

| Coupling Agent | Description |

| 1,1'-Carbonyldiimidazole (CDI) | Forms a reactive acyl-imidazole intermediate. nih.gov |

| Dicyclohexylcarbodiimide (DCC) | A classic carbodiimide (B86325) used for amide bond formation. jocpr.com |

| HATU | An aminium-based coupling reagent known for high efficiency. wikipedia.org |

| PyBOP | A phosphonium-based coupling reagent, particularly useful in peptide synthesis. wikipedia.org |

Development of Green and Sustainable Synthetic Protocols

In recent years, there has been a significant push toward developing more environmentally friendly and sustainable synthetic methods in chemical manufacturing. For the synthesis of pyrazine derivatives, a key development has been the application of microwave-assisted synthesis. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.gov This efficiency gain translates to lower energy consumption. Furthermore, these advanced methods contribute to the broader goal of creating more cost-effective and scalable industrial processes for heterocyclic compounds.

Analytical Methodologies for Structural Confirmation in Synthesis Research (Excluding Specific Data)

Following the synthesis of this compound, rigorous structural confirmation is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for elucidating the molecular structure. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and arrangement of the pyrazine ring, phenyl group, amino group, and carboxamide moiety. nih.govmdpi.comabo.fi

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, providing strong evidence for the correct chemical formula. mdpi.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy : IR spectroscopy, often using an Attenuated Total Reflectance (ATR) setup, is used to identify the presence of key functional groups. nih.govabo.fi Characteristic absorption bands for N-H stretches of the amino and amide groups, as well as the C=O stretch of the carboxamide, are expected in the spectrum.

Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the sample. The experimental values are compared against the theoretical values calculated from the proposed molecular formula to verify the compound's purity and elemental makeup. abo.fi

Structure Activity Relationship Sar Investigations

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 3-amino-6-phenylpyrazine-2-carboxamide derivatives is highly sensitive to structural modifications. Researchers have systematically introduced various functional groups at different positions on the molecule to probe the chemical space and optimize activity against specific targets. The following sections detail the findings from these investigations, focusing on the N-position of the carboxamide and the 6-phenyl ring.

The carboxamide group at the C-2 position of the pyrazine (B50134) ring is a critical site for interaction with biological targets and a key point for chemical modification. Studies on the related 3-aminopyrazine-2-carboxamide (B1665363) core provide significant insight into how substituents on the amide nitrogen influence biological outcomes.

Investigations into a series of N-alkyl-3-aminopyrazine-2-carboxamides have revealed a clear correlation between the length of the alkyl chain and antimicrobial activity. An increase in chain length, and by extension hydrophobicity, has been shown to enhance activity up to a certain point.

In a study evaluating antimycobacterial effects, activity against Mycobacterium tuberculosis H37Rv (Mtb) and M. kansasii was observed to increase with the prolongation of the N-alkyl chain. nih.govnih.gov For instance, the activity against Trichophyton interdigitale was notably higher for derivatives with an odd number of carbons in the alkyl chain compared to those with an even number. nih.gov The antibacterial activity generally improved as the carbon side chain was extended. nih.govnih.gov

| Compound Name | N-Substituent (Alkyl Chain) | Antimycobacterial Activity (MIC vs. M. kansasii) [µM] nih.gov |

| 3-Amino-N-propylpyrazine-2-carboxamide | Propyl (3 carbons) | >1000 |

| 3-Amino-N-butylpyrazine-2-carboxamide | Butyl (4 carbons) | 500 |

| 3-Amino-N-pentylpyrazine-2-carboxamide | Pentyl (5 carbons) | 250 |

| 3-Amino-N-hexylpyrazine-2-carboxamide | Hexyl (6 carbons) | 125 |

This data is based on the 3-aminopyrazine-2-carboxamide core, which lacks the 6-phenyl substituent, but provides the most direct available evidence for the effect of N-alkyl chain length.

Replacing the N-alkyl group with cyclic or substituted aromatic moieties significantly alters the biological profile of the compounds. The introduction of an N-phenyl group can confer potent activity, which can be further modulated by substitution on this phenyl ring.

Studies have shown that while N-benzyl derivatives may be inactive, the corresponding N-phenyl derivatives can exhibit significant antibacterial and antifungal activity. nih.govnih.gov The substitution pattern on this N-phenyl ring is a critical determinant of potency. For example, in the pursuit of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 3-amino-6-methylpyrazine-2-carboxamide core, specific di-hydroxy substitutions on the N-phenyl ring were found to be crucial for activity. nih.gov The compound 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide was identified as a promising lead. nih.gov

Similarly, in the context of antitubercular agents, substitutions on the N-phenyl ring with electron-withdrawing groups like trifluoromethyl or halogens have been shown to yield high activity. rsc.org For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide demonstrated activity four times greater than the standard drug, pyrazinamide (B1679903). rsc.org The most active compound against M. tuberculosis H37Rv in one series of 3-aminopyrazine-2-carboxamides was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, highlighting the positive impact of specific methoxy (B1213986) substitutions. nih.govnih.gov

| Compound Core | N-Substituent | Key Finding |

| 3-Aminopyrazine-2-carboxamide | Phenyl | Active (Antibacterial) nih.govnih.gov |

| 3-Aminopyrazine-2-carboxamide | Benzyl (B1604629) | Inactive (Antibacterial) nih.govnih.gov |

| 3-Aminopyrazine-2-carboxamide | 2,4-Dimethoxyphenyl | Most active in series vs. Mtb (MIC = 46 µM) nih.govnih.gov |

| Pyrazine-2-carboxamide | 4-(Trifluoromethyl)phenyl | 4x more active than standard pyrazinamide rsc.org |

| 3-Amino-6-methylpyrazine-2-carboxamide | 3,5-Dihydroxyphenyl | Potent FGFR inhibitor activity nih.gov |

The 6-phenyl group is another key site for modification to optimize the pharmacological properties of the 3-amino-pyrazine-2-carboxamide scaffold. Patent literature focused on the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors provides significant insight into the SAR at this position.

The synthesis of these compounds often proceeds through a 3-amino-6-bromopyrazine-2-carboxamide (B173501) intermediate, which is then subjected to Suzuki coupling to introduce various substituted phenyl groups at the 6-position. google.com The nature and position of halogen substituents on this phenyl ring can have a substantial impact on kinase inhibitory activity.

While extensive tables of SAR data from patents are condensed for brevity, the exploration of numerous halogenated phenyl groups at the 6-position indicates a high degree of tolerance for these substituents. The specific position of the halogen (ortho, meta, or para) often dictates the potency and selectivity of the resulting inhibitor, a common theme in kinase inhibitor design.

Beyond simple halogenation, the introduction of small alkyl groups, electron-withdrawing trifluoromethyl groups, and cyano groups on the 6-phenyl ring has been explored to modulate activity. For example, the synthesis of 3-amino-6-(4-methoxyphenyl)-N-phenylpyrazine-2-carboxamide is detailed in patent literature for ATR kinase inhibitors, demonstrating that alkoxy groups are also well-tolerated and can enhance potency. google.com The inclusion of groups like methyl or trifluoromethyl allows for fine-tuning of steric and electronic properties to optimize interactions within the kinase active site.

The table below includes examples of compounds synthesized for ATR kinase inhibition, demonstrating the variety of substitutions explored on the 6-phenyl ring.

| Compound Name | 6-Phenyl Ring Substitution | N-Carboxamide Substituent |

| 3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide google.com | Bromo (intermediate) | Phenyl |

| 3-Amino-6-(4-methoxyphenyl)-N-phenylpyrazine-2-carboxamide google.com | 4-Methoxy | Phenyl |

Substitutions on the 6-Phenyl Ring of the Pyrazine Core

Impact of Multiple Substituents on Activity

The introduction of multiple substituents onto the core this compound structure significantly influences its biological activity. The nature and position of these substituents can modulate the molecule's electronic properties, steric profile, and binding interactions with biological targets.

Research into related scaffolds, such as 3-amino-2-phenylpropene derivatives, has provided general principles that can be applied to the 6-phenyl ring of the pyrazine carboxamide. Studies have shown that the presence of hydroxyl (-OH) groups on the aromatic ring can enhance inhibitory potency, whereas methyl (-Me) or methoxy (-OMe) groups in the same positions may lead to a reduction in activity. nih.gov Furthermore, halogen substitution on the phenyl ring can systematically alter potency, often in correlation with the electron-donating or withdrawing ability of the specific halogen. nih.gov

A concrete example within the pyrazine carboxamide class is the derivative 3-amino-6-(4-(ethylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide . nih.gov In this molecule, the phenyl ring at the 6-position is substituted with an electron-withdrawing ethylsulfonyl group at the para-position. This type of substitution dramatically alters the electronic distribution of the entire molecule, which can have profound effects on its interaction with target proteins.

Table 1: Impact of Phenyl Ring Substitution

| Compound Name | Core Scaffold | Substituent on 6-Phenyl Ring | Potential Impact on Activity |

| This compound | 3-Aminopyrazine-2-carboxamide | Unsubstituted Phenyl | Baseline activity |

| 3-amino-6-(4-(ethylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxamide | 4-ethylsulfonyl | Alters electronic properties for modified target binding |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxamide | (Substitution on N-phenyl) | High activity against M. tuberculosis nih.gov |

Modifications at the 3-Amino Position and Pyrazine Ring System

Modifications to the foundational 3-amino group and the pyrazine ring itself are critical strategies in SAR studies to alter a compound's biological profile.

Many studies on N-substituted 3-aminopyrazine-2-carboxamides have deliberately maintained the free amino group at the 3-position, suggesting its crucial role for certain biological activities, such as antimicrobial effects. nih.gov Conversely, replacing the 3-amino group with another functional group, such as a cyano (-CN) group, leads to derivatives with distinct biological targets. For example, certain cyanopyrazine-2-carboxamide derivatives have been investigated for their inhibitory activity against specific bacterial enzymes. researchgate.net

Direct substitution on the pyrazine ring system also drastically changes the compound's properties. A notable example is 3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide , where the entire 6-phenyl group is replaced by a bromine atom. bldpharm.com This substitution significantly reduces the size and alters the electronics of the C6-substituent, moving from an aromatic ring to a single halogen atom. This highlights a key strategy for exploring the necessity of the phenyl group for a given activity. Simple derivatives like 3-amino-6-chloro-pyrazine-6-carboxylic acid have also been noted for their biological activities. scirp.org

Table 2: Effect of Modifying the Core Scaffold

| Compound Name | Position of Modification | Type of Modification | Resulting Structural Change |

| Cyanopyrazine-2-carboxamide derivatives | 3-Position | Amino group replaced by Cyano | Potential shift in biological target researchgate.net |

| 3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide | 6-Position | Phenyl group replaced by Bromine | Significant alteration of steric/electronic profile bldpharm.com |

Correlation of Structural Features with Specific Biological Activities

The structural modifications explored in SAR studies directly correlate with the specific biological activities exhibited by the resulting compounds.

Antimicrobial Activity : A series of N-substituted 3-aminopyrazine-2-carboxamides, which retain the 3-amino group, have demonstrated a range of antimicrobial activities. nih.gov For instance, within this series, increasing the length of an alkyl chain substituent on the carboxamide nitrogen was found to increase activity against Mycobacterium tuberculosis and M. kansasii. nih.gov The most potent compound against Mycobacterium tuberculosis H37Rv was identified as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide , highlighting the impact of a disubstituted phenyl ring on the amide nitrogen. nih.gov

Enzyme Inhibition : The pyrazine carboxamide scaffold is a versatile template for enzyme inhibitors. Strategic optimization of this scaffold has led to potent and selective inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1). nih.gov In a different context, modifying the 3-position from an amino to a cyano group has produced derivatives that exhibit inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (FabI). researchgate.net

Antioxidant and Cytotoxic Potential : Broader biological activities have also been associated with pyrazine-based structures. Studies on complex pyrazine derivatives and their metal chelates have indicated potential for anti-oxidative and cytotoxic activities, with one platinum complex showing high cytotoxicity against Hep G2 liver cancer cells. scirp.org

Table 3: Correlation of Structure with Biological Activity

| Structural Class | Key Feature | Observed Biological Activity |

| N-Alkyl/Phenyl substituted 3-Aminopyrazine-2-carboxamides | Varied substituents on the carboxamide nitrogen | Antimicrobial (antibacterial, antifungal, antimycobacterial) nih.gov |

| Optimized Pyrazine Carboxamides | Modifications for target fit and properties | Potent and selective DGAT1 inhibition nih.gov |

| 3-Cyanopyrazine-2-carboxamide Derivatives | Cyano group at C3 | Pseudomonas aeruginosa FabI Inhibition researchgate.net |

| Complex Pyrazine Derivatives | Elaborated pyrazine structures | Antioxidant and cytotoxic potential scirp.org |

General Trends in Optimizing Pyrazine Carboxamide Scaffolds for Enhanced Potency and Selectivity

The optimization of pyrazine carboxamide scaffolds follows several general trends aimed at enhancing biological potency and selectivity while maintaining favorable physicochemical properties.

A primary trend is the rational design and optimization to balance multiple parameters simultaneously. A successful example is the development of pyrazinecarboxamide-based DGAT1 inhibitors, where a focused effort led to a clinical candidate (AZD7687 ) with a desirable combination of high potency, selectivity over other enzymes, good solubility, and favorable pharmacokinetic profiles. nih.gov

Systematic variation of substituents is another key trend. This involves modifying specific parts of the molecule, such as extending an alkyl chain on the carboxamide or altering substituents on an aromatic ring, to fine-tune activity. nih.gov For example, increasing the lipophilicity through longer alkyl chains improved antimycobacterial activity, demonstrating a direct structure-property relationship. nih.gov The correlation between a compound's structure and its lipophilicity is a critical factor in drug design, as it influences absorption, metabolism, and target interaction. mdpi.com

Finally, a crucial trend is the identification and preservation of key pharmacophoric elements. For many antimicrobial pyrazine carboxamides, the unsubstituted 3-amino group appears to be essential for activity, making the carboxamide moiety the primary site for introducing diversity and optimizing properties. nih.gov This targeted approach allows for the enhancement of potency and the modulation of properties without disrupting the core interactions necessary for the desired biological effect.

In Vitro Biological Activity and Mechanistic Studies

Antimycobacterial Activity Investigations

Research into the antimycobacterial properties of 3-aminopyrazine-2-carboxamide (B1665363) derivatives has been systematic, evaluating their efficacy against both tuberculous and non-tuberculous mycobacteria.

The in vitro whole-cell growth inhibitory activity of a series of N-substituted 3-aminopyrazine-2-carboxamides has been evaluated against Mycobacterium tuberculosis H37Rv. The parent compound of the phenyl derivative series, 3-Amino-N-phenylpyrazine-2-carboxamide, was found to have a Minimum Inhibitory Concentration (MIC) of >500 µM against the H37Rv strain. nih.gov

While the base phenyl derivative showed limited activity, substitutions on the phenyl ring led to varied efficacy. For instance, the derivative 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as the most active compound in the series against M. tuberculosis H37Rv, with an MIC of 46 µM. nih.gov This suggests that the antimycobacterial potency of this class of compounds is highly dependent on the nature of the substituent on the N-phenyl moiety.

Table 1: In Vitro Activity of 3-Amino-N-phenylpyrazine-2-carboxamide against M. tuberculosis H37Rv

| Compound Name | Strain | MIC (µM) |

| 3-Amino-N-phenylpyrazine-2-carboxamide | M. tuberculosis H37Rv | >500 nih.gov |

The activity of 3-Amino-N-phenylpyrazine-2-carboxamide was also assessed against non-tuberculous mycobacteria (NTM). In these in vitro tests, the compound demonstrated limited efficacy. Specifically, against both Mycobacterium kansasii and Mycobacterium avium, 3-Amino-N-phenylpyrazine-2-carboxamide exhibited an MIC value of >500 µM. nih.gov Similar to the findings with M. tuberculosis, certain structural modifications within the broader series of N-substituted 3-aminopyrazine-2-carboxamides did result in enhanced activity against some NTM strains. nih.gov

Table 2: In Vitro Activity of 3-Amino-N-phenylpyrazine-2-carboxamide against NTM

| Compound Name | Strain | MIC (µM) |

| 3-Amino-N-phenylpyrazine-2-carboxamide | M. kansasii | >500 nih.gov |

| 3-Amino-N-phenylpyrazine-2-carboxamide | M. avium | >500 nih.gov |

While the precise mechanisms of action for 3-Amino-6-phenylpyrazine-2-carboxamide are not fully elucidated, research on structurally related compounds provides insight into potential biological targets.

One proposed mechanism of action for this class of compounds is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA. nih.gov This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in mycobacteria and is essential for the biosynthesis of mycolic acids, a unique and vital part of the mycobacterial cell wall. Docking studies performed on structurally related 3-aminopyrazine-2-carboxamide derivatives suggest that these molecules could potentially act as inhibitors of InhA. nih.gov InhA is the primary target for the frontline anti-tuberculosis drug isoniazid. mdpi.com Direct inhibitors of InhA are of significant interest as they may circumvent the resistance mechanisms that affect prodrugs like isoniazid, which require activation by the mycobacterial enzyme KatG. mdpi.com

Proposed Mechanisms of Action in Mycobacteria

Inhibition of Trans-Translation Processes

The precise mechanism of action for many pyrazine (B50134) carboxamides is still under investigation, but one proposed pathway involves the inhibition of trans-translation. This essential bacterial rescue system releases stalled ribosomes from messenger RNA (mRNA) that lacks a stop codon, tagging the incomplete proteins for degradation. While direct evidence for the inhibition of this process by this compound is not yet established, the mechanism has been suggested for the structurally related anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). The active form of PZA, pyrazinoic acid (POA), was proposed to inhibit trans-translation by binding to the ribosomal protein S1 (RpsA). nih.gov However, it is important to note that this specific mechanism of action has also been disputed within the scientific community, indicating a need for further research to clarify the role of this pathway in the activity of PZA and related pyrazine compounds. nih.gov

Antiparasitic Activity Research

Derivatives of 6-arylpyrazine-2-carboxamide have been identified as a potent new class of trypanocidal agents. researchgate.net In a large-scale screening against Trypanosoma brucei brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), a pyrazine carboxamide hit demonstrated significant activity. acs.orgnih.gov Subsequent structure-activity relationship (SAR) optimization of this core led to the development of highly potent analogs.

Initial hits from high-throughput screening showed activity with a half-maximal effective concentration (EC50) of 0.49 μM. acs.orgnih.gov Through chemical modification, researchers developed compounds with EC50 values as low as 25 nM against T. b. brucei. acs.orgnih.gov These compounds showed an excellent correlation of activity against the human-infective subspecies Trypanosoma brucei rhodesiense, with the most potent analog recording an EC50 of 24 nM. researchgate.netacs.orgnih.gov

| Compound Analog (Modification on Phenyl Ring) | T. b. brucei EC50 (µM) | T. b. rhodesiense EC50 (µM) | Reference |

|---|---|---|---|

| 3-methyl, 4-fluoro | 0.025 | 0.024 | acs.org |

| 4-fluoro | 0.08 | Not Reported | acs.org |

| 3-methyl | 0.11 | Not Reported | acs.org |

| 3-trifluoromethyl | 0.26 | Not Reported | acs.org |

| 3-chloro | 0.36 | Not Reported | acs.org |

A crucial aspect of drug development is ensuring selectivity for the target pathogen over host cells and other organisms. The 6-arylpyrazine-2-carboxamide series has demonstrated a remarkable selectivity profile. The most potent compounds were found to be exquisitely selective for T. brucei when tested against a panel of other protozoan parasites. researchgate.netacs.orgnih.gov Furthermore, these derivatives exhibited very low toxicity to mammalian cells, with a selectivity index of over 1500 when comparing parasite activity to that against human L6 and HEK293 cell lines. acs.orgacs.org This high degree of selectivity underscores the potential of this chemical class for developing safe and effective trypanocidal drugs.

Antimicrobial Spectrum Beyond Mycobacteria and Parasites

Research into a series of N-substituted 3-aminopyrazine-2-carboxamides revealed a notable antibacterial spectrum, particularly against Gram-positive bacteria. nih.gov In these studies, derivatives with a phenyl or alkyl substituent on the carboxamide nitrogen showed activity, whereas benzyl (B1604629) derivatives were found to be inactive. nih.gov

The activity of alkyl derivatives was found to be dependent on the length of the carbon chain, with antibacterial efficacy increasing with chain length. nih.gov Phenyl derivatives also demonstrated activity, particularly against staphylococcal strains. nih.gov However, the compounds were generally inactive against the tested Gram-negative bacteria.

| Derivative (Substituent R') | Staphylococcus aureus | Enterococcus faecalis | Reference |

|---|---|---|---|

| N-hexyl | >500 | 250 | nih.gov |

| N-heptyl | 250 | 125 | nih.gov |

| N-(4-fluorophenyl) | 250 | >500 | nih.gov |

| N-(4-(trifluoromethyl)phenyl) | 125 | >500 | nih.gov |

The antifungal potential of 3-aminopyrazine-2-carboxamide derivatives has also been explored, revealing marginal to moderate activity. nih.govnih.gov Antifungal effects were observed across benzyl, alkyl, and phenyl substituted series, primarily against the dermatophyte Trichophyton interdigitale and the opportunistic yeast Candida albicans. nih.govnih.gov

Benzyl derivatives showed activity mainly against T. interdigitale. nih.gov Within the alkyl series, a structure-activity relationship was noted where derivatives with an odd number of carbons in the alkyl chain (e.g., heptyl) were more active against T. interdigitale than those with an even number of carbons (e.g., hexyl). nih.gov For the phenyl derivatives, the observed antifungal activity was limited to C. albicans. nih.gov

| Derivative Type (Substituent) | Trichophyton interdigitale | Candida albicans | Reference |

|---|---|---|---|

| Alkyl (N-heptyl) | 250 | >500 | nih.gov |

| Alkyl (N-octyl) | 500 | >500 | nih.gov |

| Phenyl (N-(2,4-difluorophenyl)) | >500 | 500 | nih.gov |

| Benzyl (N-(4-fluorobenzyl)) | 250 | >500 | nih.gov |

Enzyme Inhibition Studies

The unique structural scaffold of this compound has made it and its analogues subjects of investigation for their potential to inhibit various enzymes involved in critical cellular processes.

Inhibition of ATR Kinase

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme that protects cells from DNA damage and replication stress, making it a significant target in cancer therapy. researchgate.net ATR inhibitors are being clinically evaluated for treating advanced solid tumors. researchgate.net In this context, pyrazine-based compounds have been identified as potential ATR inhibitors. Specifically, a derivative, 3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide, has been noted in chemo-phosphoproteomic screening studies alongside known ATR inhibitors like berzosertib and gartisertib. researchgate.net These studies utilize advanced mass spectrometry pipelines to identify new biomarkers and regulators of the DNA damage response, underscoring the relevance of the pyrazine scaffold in the development of novel kinase inhibitors. researchgate.net

Modulation of Nav1.8 Sodium Channels

The voltage-gated sodium channel Nav1.8 is predominantly expressed in small-diameter sensory neurons and is implicated in the pathophysiology of both inflammatory and neuropathic pain. lookchem.com This has made it an attractive target for the development of new analgesic drugs. Research into pyrazine-based derivatives has identified them as potent and selective blockers of the Nav1.8 sodium channel. lookchem.com

A series of 6-aryl-2-pyrazinecarboxamides were synthesized and evaluated for their ability to block the human Nav1.8 channel. lookchem.com These compounds demonstrated that the core scaffold is effective in blocking Nav1.8 channels and tetrodotoxin-resistant (TTX-r) sodium currents in rat dorsal root ganglia (DRG) neurons. lookchem.com The structure-activity relationship (SAR) showed that various substitutions on the pyrazine scaffold could maintain potency. lookchem.com For instance, initial exploration of 6-(4-chlorophenyl)pyrazine-2-carboxamides revealed compounds with significant inhibitory activity, leading to further electrophysiological evaluation. lookchem.com One promising compound from the series, distinguished by its improved solubility, demonstrated dose-dependent anti-nociceptive effects in a rodent model of neuropathic pain following oral administration. lookchem.com

Table 1: In Vitro Characterization of Selected 6-(4-chlorophenyl)pyrazine-2-carboxamide Nav1.8 Channel Blockers IC50 values represent the concentration required for 50% inhibition.

| Compound | R Group | mNav1.8 IC50 (μM) | hNav1.8 Est. IC50 (μM) |

|---|---|---|---|

| A-803467 (Reference) | Furan-based | 0.008 | 0.012 |

| Compound 15 | 3,5-dimethoxyphenyl | 0.013 | 0.018 |

| Compound 20 | 2,6-dimethylphenyl | 0.035 | 0.035 |

| Compound 22 | 2-chloro-5-methoxyphenyl | 0.027 | 0.031 |

Data sourced from a study on pyrazine-based Nav1.8 blockers. lookchem.com

Exploration of Matrix Metalloproteinase-8 (MMP-8) as a Potential Target

Matrix Metalloproteinase-8 (MMP-8), also known as neutrophil collagenase, is an enzyme whose overexpression has been linked to several pathological conditions. researchgate.net Through in silico methods like target fishing, MMP-8 has been identified as a promising potential target for pyrazine derivatives. mdpi.comcuni.cznih.gov This computational approach suggests that compounds based on the pyrazinecarboxamide scaffold may bind to MMP-8. researchgate.net

Studies on related series, such as N-(pyrazin-2-yl)benzenesulfonamides and 3-aminopyrazine-2-carboxamides, have pointed towards MMP-8 as a target worthy of future experimental exploration to validate the computational findings. cuni.cznih.gov This line of inquiry highlights a potential therapeutic application for this class of compounds that is distinct from their other known biological activities. mdpi.com

Plant Biological Activity and Phytochemistry

Beyond human therapeutic targets, pyrazine derivatives have demonstrated significant biological activity in plant systems, both as inhibitors of fundamental physiological processes and as modulators of plant biochemistry.

Inhibition of Photosynthetic Electron Transport in Chloroplasts

A significant portion of commercial herbicides act by disrupting the photosynthetic electron transport (PET) chain in photosystem II (PS II). Substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for this specific activity. These compounds were tested for their ability to inhibit the oxygen evolution rate in isolated spinach chloroplasts.

One study found that among a series of newly synthesized derivatives, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide was the most potent inhibitor of PET.

Table 2: Inhibition of Photosynthetic Electron Transport (PET) by a Pyrazine Derivative

| Compound | Activity | IC50 (μmol·L⁻¹) |

|---|---|---|

| 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | PET Inhibition in Spinach Chloroplasts | 51.0 |

Effects as Abiotic Elicitors on Secondary Metabolite Accumulation (e.g., Flavonoid Production)

Abiotic elicitors are chemical compounds that can trigger defense responses in plants, often leading to the increased production of valuable secondary metabolites like flavonoids. The same series of N-phenylpyrazine-2-carboxamides investigated for herbicidal activity were also assessed for their ability to act as abiotic elicitors in a callus culture of Ononis arvensis (L.).

The research demonstrated that these compounds could significantly boost flavonoid production. The most effective compound was again 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which induced a maximal flavonoid production of approximately 900% after a twelve-hour elicitation period. This highlights a potential application for these compounds in biotechnology for the enhanced production of plant-derived natural products.

Anti-Auxin Behavior

Comprehensive searches of scientific literature and research databases did not yield specific studies or data on the in vitro anti-auxin activity or mechanistic behavior of this compound. Consequently, there are no detailed research findings or data tables to present on this particular biological effect for the specified compound.

While the broader class of pyrazine derivatives has been investigated for various roles in plant growth regulation, including herbicidal and elicitor activities, specific research into the anti-auxin properties of this compound appears to be absent from the reviewed literature. One study noted that a structurally related compound, 3-amino-6-chloro-pyrazine-2-carboxylic acid, has demonstrated anti-auxin behavior, suggesting that the pyrazine carboxamide scaffold may have the potential to interfere with auxin pathways. However, without direct experimental evidence for the phenyl-substituted derivative, any discussion of its anti-auxin activity would be speculative.

Therefore, this section remains unaddressed due to a lack of available scientific data. Further research would be necessary to determine if this compound exhibits anti-auxin properties and to elucidate any potential mechanisms of action.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the most stable three-dimensional arrangements (conformations) of a molecule and to understand the non-covalent interactions that govern its shape.

A comprehensive search of scientific literature did not yield specific studies that have published the predicted three-dimensional structures of 3-Amino-6-phenylpyrazine-2-carboxamide using forcefields such as AMBER10:EHT. While this methodology is common for predicting the low-energy conformers of organic molecules, including structurally related 3-aminopyrazine-2-carboxamide (B1665363) derivatives, specific data for the 6-phenyl substituted compound is not available in the reviewed sources. nih.govmdpi.com Such studies would typically involve energy minimization and molecular dynamics simulations to explore the conformational landscape of the molecule.

The structure of this compound, featuring a primary amine (3-amino) and a carboxamide group on the pyrazine (B50134) ring, suggests the potential for intramolecular interactions. In studies of the broader class of 6-arylpyrazine-2-carboxamides, it has been suggested that intramolecular electrostatic interactions can occur. acs.org For related derivatives, these interactions are thought to result in a more compact conformation, which may influence physicochemical properties such as the effective polar surface area (PSA). acs.org For this compound, a potential intramolecular hydrogen bond could form between the hydrogen of the 3-amino group and the oxygen of the 2-carboxamide group, a phenomenon observed in isomeric aminopyrazine carboxamides. nih.gov However, specific computational or experimental confirmation of this interaction for this compound has not been reported in the searched literature.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations can provide information on properties like orbital energies, electrostatic potential, and bond characteristics. A review of the available scientific literature did not uncover any studies that have performed quantum chemical calculations on this compound.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In a detailed analysis of related cyanopyrazine-2-carboxamide derivatives, DFT calculations were performed to understand their structural and electronic properties uantwerpen.be. These studies reveal how substituents on the pyrazine ring influence the molecule's geometry and electronic landscape. For example, the interaction between the pyrazine ring and the carboxamide group can lead to asymmetries in bond angles uantwerpen.be. The calculated HOMO and LUMO energies help predict the regions of a molecule that are likely to act as electron donors and acceptors, respectively. This information is vital for understanding potential interactions with biological targets.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazine-2-Carboxamide Scaffold Data based on analogous cyanopyrazine-2-carboxamide derivatives as a model.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle | Angle (°) |

| C-C | C2-C3 | 1.40 | C-C-N | C2-C3-N4 | 122.1 |

| C-N (ring) | C3-N4 | 1.33 | C-N-C | C3-N4-C5 | 117.5 |

| C=O | C7=O8 | 1.24 | N-C=O | N1-C7=O8 | 124.5 |

| C-NH2 | C3-N9 | 1.36 | C-C-NH2 | C2-C3-N9 | 119.8 |

The analysis of the molecular electrostatic potential (MEP) map, another output of DFT studies, identifies the electrophilic and nucleophilic sites of a molecule. For pyrazine derivatives, the nitrogen atoms of the ring and the oxygen atom of the carboxamide group typically show negative potential (nucleophilic regions), while the amino group hydrogens show positive potential (electrophilic regions), indicating sites for potential hydrogen bonding uantwerpen.beresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions within a molecule wisc.eduaimspress.com. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals, contributing significantly to the molecule's stability aimspress.com.

For pyrazine-based structures, NBO analysis can reveal key stabilizing interactions. For instance, in related pyrazine-2-carboxamide derivatives, significant delocalization occurs from the lone pair orbitals of the ring nitrogen atoms and the oxygen of the carbonyl group to the antibonding orbitals of adjacent bonds uantwerpen.be. These interactions contribute to the planarity and stability of the pyrazine ring system.

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Model Pyrazine-2-Carboxamide System Illustrative data based on NBO analysis of analogous compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N4 | π(C2-C3) | 25.5 | Lone Pair -> π |

| LP(1) O8 | π(C7-N9) | 30.2 | Lone Pair -> π |

| π(C5-C6) | π(C2-C3) | 18.9 | π -> π |

| σ(C2-C7) | σ(C3-N9) | 5.1 | σ -> σ |

*LP denotes a lone pair orbital.

This analysis provides a quantitative basis for understanding the electronic communication between different functional groups within the molecule, which is fundamental to its chemical behavior and biological function.

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These computational tools are applied to analyze vast chemical and biological datasets, build predictive models, and generate novel molecular structures with desired properties.

Cheminformatics for Predictive Modeling in Lead Optimization

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. In lead optimization, cheminformatics is used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical or machine learning models that correlate the chemical structure of compounds with their biological activity or other properties. springernature.comnih.gov

By representing molecules with numerical descriptors (e.g., molecular fingerprints, physicochemical properties), algorithms can learn the relationship between these features and experimental outcomes. springernature.com These models are then used to predict the activity of untested compounds, prioritizing them for synthesis and experimental validation. nih.gov This predictive capability significantly reduces the time and cost associated with screening large numbers of molecules, allowing researchers to focus on the most promising candidates. nih.gov

Deep Neural Networks and Reinforcement Learning for Virtual Screening

Deep Neural Networks (DNNs), a class of machine learning algorithms, have shown remarkable success in drug discovery. mdpi.comspringernature.com In virtual screening, DNNs can be trained on large datasets of known active and inactive compounds to learn complex, non-linear patterns that define biological activity. researchgate.net These highly accurate models can then screen virtual libraries containing millions or even billions of compounds to identify potential hits with a much higher success rate than traditional methods. nih.gov

Reinforcement learning is another advanced AI technique where an "agent" learns to make decisions by performing actions in an environment to maximize a cumulative reward. In drug design, reinforcement learning can be combined with generative models to navigate the vast chemical space and design molecules that are optimized for multiple properties simultaneously, such as potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govunc.edu

Ligand-Based De Novo Design Using Generative Models and QSAR

De novo design involves creating novel molecular structures from scratch. Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying rules of chemical structure and syntax from large databases of known molecules. chemrxiv.orgarxiv.org Once trained, these models can generate new, valid, and often highly novel chemical structures.

In ligand-based de novo design, these generative models are often coupled with QSAR or other predictive models. unc.edu The generative model proposes new molecules, and the QSAR model immediately predicts their activity or other desired properties. This feedback loop guides the generation process toward molecules with an optimal predicted profile. unc.edu This approach not only explores new areas of chemical space but also directly designs molecules to meet the specific criteria of a drug discovery project, fostering innovation and efficiency in the design of new therapeutic agents. nih.govchemrxiv.org

Medicinal Chemistry and Lead Optimization Strategies

Role of 3-Amino-6-phenylpyrazine-2-carboxamide Derivatives as Lead Structures

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) serve as versatile lead structures in the development of new therapeutic agents. mdpi.comresearchgate.net A lead structure is a compound that has desirable biological activity and can be chemically modified to enhance its therapeutic properties. The 3-aminopyrazine-2-carboxamide core is an attractive starting point for several reasons. Its chemical structure allows for substitutions at various positions, enabling the systematic exploration of structure-activity relationships (SAR).

Researchers have synthesized series of N-substituted 3-aminopyrazine-2-carboxamides, creating libraries of compounds with diverse substituents on the carboxamide moiety. mdpi.comresearchgate.net These libraries are then screened for various biological activities. For instance, different alkyl, benzyl (B1604629), and phenyl groups have been introduced to the carboxamide nitrogen to investigate their impact on antimicrobial properties. mdpi.comresearchgate.net This approach has led to the identification of compounds with activity against Mycobacterium tuberculosis, other bacteria, and fungi. mdpi.comnih.gov

The selection of this compound and its analogues as lead structures is often guided by their similarity to known pharmacophores or by their ability to interact with specific biological targets. The pyrazine (B50134) ring, being a bioisostere of other heterocyclic systems, can mimic the interactions of endogenous ligands with their receptors. This mimicry provides a solid foundation for designing novel inhibitors for various enzymes and receptors.

Fragment-Based Approaches in Lead Discovery

Fragment-based lead discovery (FBLD) is a powerful strategy in medicinal chemistry that starts with identifying small, low-affinity compounds (fragments) that bind to a biological target. These fragments are then grown or combined to produce a higher-affinity lead compound. The pyrazine carboxamide scaffold is well-suited for FBLD.

A notable example is the use of a fragment recombination strategy to design new succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org In this approach, three key fragments were identified: a pyrazine from pyraziflumid, a diphenyl-ether from flubeneteram, and a prolonged amide linker. acs.org By combining these fragments, a novel pyrazine-carboxamide-diphenyl-ether scaffold was created. acs.org This new scaffold served as a starting point for the development of potent SDHIs. acs.org

This strategy highlights the modularity of the pyrazine carboxamide core, allowing for the integration of different chemical moieties to target specific binding pockets of an enzyme. The initial fragments can be identified through various screening techniques, and their binding modes can be determined using methods like X-ray crystallography. This structural information is then crucial for the rational design of more potent and selective inhibitors.

Strategies for Optimizing Biological Activity and Selectivity

Once a lead structure is identified, the next step is to optimize its biological activity and selectivity. This involves modifying the chemical structure to improve its potency, reduce off-target effects, and enhance its pharmacokinetic properties.

Structural Modification and Analogue Synthesis for Potency Enhancement

A primary strategy for enhancing potency is the synthesis of analogues through structural modification. mdpi.comnih.gov For the 3-aminopyrazine-2-carboxamide scaffold, this involves introducing various substituents at different positions of the pyrazine ring and the carboxamide side chain.

For example, in the development of antimicrobial agents, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized with different benzyl, alkyl, and phenyl groups. mdpi.comresearchgate.net The study revealed that the nature of the substituent significantly influences the antimicrobial activity. For instance, the most active compound against Mycobacterium tuberculosis H37Rv was found to be 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide. mdpi.comnih.gov Furthermore, among the alkyl derivatives, an increase in the length of the carbon side chain led to increased antimycobacterial and antibacterial activity. mdpi.comnih.gov

The synthesis of these analogues can be achieved through various chemical reactions. A common method involves the conversion of the starting 3-aminopyrazine-2-carboxylic acid into its corresponding carboxamides. mdpi.com This can be done by first creating an ester intermediate, followed by aminolysis with the desired amine. mdpi.com Another approach utilizes a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to facilitate the amide bond formation. mdpi.com

Table of N-substituted 3-aminopyrazine-2-carboxamide Derivatives and their Antimicrobial Activity

| Compound | Substituent (R') | Antimycobacterial Activity (M. tuberculosis H37Rv, MIC in µM) |

|---|---|---|

| 13 | Phenyl | > 588 |

| 17 | 2,4-Dimethoxyphenyl | 46 |

| Alkyl Derivatives | Increasing chain length | Increased activity |

Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides. mdpi.comnih.gov

Impact of Structural Complexity on Drug-Likeness and Optimization

While increasing structural complexity can sometimes lead to higher potency, it can also negatively impact a compound's "drug-likeness." Drug-likeness refers to a compound's pharmacokinetic and toxicological properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). Overly complex and large molecules, often termed "molecular obesity," can have poor solubility, low permeability, and a higher risk of off-target effects. nih.govnih.gov

In the context of this compound derivatives, as modifications are made and various functional groups are added, the molecular weight and lipophilicity of the compounds increase. This can present challenges during lead optimization. Therefore, a balance must be struck between enhancing biological activity and maintaining favorable drug-like properties. Computational tools are often employed to predict the ADMET properties of newly designed analogues before their synthesis, helping to prioritize compounds with a higher probability of success in later stages of drug development.

Structural Simplification as a Lead Optimization Strategy

To counteract the trend of increasing molecular complexity, structural simplification has emerged as a valuable lead optimization strategy. nih.govnih.gov This approach involves systematically removing or replacing parts of a complex lead compound that are not essential for its biological activity. nih.gov The goal is to create simpler analogues that are easier to synthesize, have improved pharmacokinetic profiles, and reduced side effects. nih.govnih.gov

For a complex derivative of this compound, this could involve, for example, replacing a bulky substituent with a smaller, isosteric group that retains the key interactions with the target protein. This can lead to compounds with improved ligand efficiency, which is a measure of the binding energy per non-hydrogen atom. By focusing on the essential pharmacophore, structural simplification can lead to more efficient and "drug-like" candidates. nih.govnih.gov

Development of Pyrazine Carboxamide Scaffolds as Antiviral Agents

The versatility of the pyrazine carboxamide scaffold extends to the development of antiviral agents. nih.govresearchgate.net The core structure is present in molecules that have shown activity against a range of viruses.

For instance, pyrazinamide (B1679903), a well-known antitubercular drug, is a simple pyrazine carboxamide. Its active metabolite, pyrazinoic acid, is a derivative of pyrazine-2-carboxylic acid. researchgate.net This has spurred interest in exploring other pyrazine-based compounds for antiviral properties.

Recent research has focused on synthesizing pyrazine conjugates to target viruses like SARS-CoV-2. nih.govresearchgate.net In one study, a series of pyrazine-triazole and pyrazine-benzothiazole conjugates were synthesized and screened for their antiviral activity. nih.gov Some of these conjugates, such as (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide, demonstrated significant potency against SARS-CoV-2. nih.govresearchgate.net These findings underscore the potential of the pyrazine carboxamide scaffold as a platform for developing novel antiviral therapies. nih.govresearchgate.net The ability to attach different functional groups to the pyrazine core allows for the design of molecules that can specifically interact with viral proteins and disrupt the viral life cycle. sciforum.net

Future Research Directions and Unaddressed Areas

Further Elucidation of Molecular Targets and Pathways

While derivatives of the 3-aminopyrazine-2-carboxamide (B1665363) scaffold have been identified as inhibitors of several biological targets, the specific molecular interactions of 3-Amino-6-phenylpyrazine-2-carboxamide itself are not fully characterized. Analogs have shown activity against a range of enzymes, indicating the scaffold's adaptability. For instance, various derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers. nih.gov Others have been designed to target Activin A type-1 receptor ACVR1 (ALK2), a kinase implicated in rare diseases. mdpi.com

In the realm of infectious diseases, related compounds have been investigated as potential inhibitors of mycobacterial enzymes, including enoyl-ACP reductase (InhA) and Prolyl-tRNA Synthetase (ProRS), both of which are essential for the survival of Mycobacterium tuberculosis. mdpi.comnih.gov This broad activity profile underscores the need for comprehensive screening to identify the primary molecular targets for this compound.

Future research should prioritize large-scale screening against diverse panels of kinases and other enzyme families. nih.gov Identifying the specific targets and subsequent downstream signaling pathways will be crucial for understanding the compound's mechanism of action and guiding its development for specific therapeutic applications.

Table 1: Identified Molecular Targets for 3-Aminopyrazine-2-carboxamide Derivatives

| Target Class | Specific Target | Therapeutic Area |

|---|---|---|

| Kinase | Fibroblast Growth Factor Receptors (FGFR) | Oncology |

| Kinase | Activin A type-1 receptor (ACVR1/ALK2) | Rare Genetic Diseases |

| Kinase | AXL1, TRKA | Oncology |

| Mycobacterial Enzyme | Enoyl-ACP reductase (InhA) | Infectious Disease (Tuberculosis) |

Investigation of Metabolite Identification in Compound Optimization

The metabolic fate of this compound is a critical, yet unaddressed, area of research. The structurally related antitubercular drug, Pyrazinamide (B1679903), functions as a prodrug, requiring enzymatic conversion to its active form, pyrazinoic acid, within the mycobacteria. nih.govdrugbank.comnih.gov This metabolic activation is a key determinant of its efficacy. PZA is primarily metabolized in the liver by an amidase, which converts it to pyrazinoic acid (PA). PA can be further oxidized by xanthine (B1682287) oxidase to form 5-hydroxy-pyrazinoic acid (5-OH-PA). nih.gov

It is plausible that this compound and its analogs could also undergo significant metabolic transformations that influence their activity, stability, and potential for toxicity. Future studies must focus on comprehensive metabolite identification through both in vitro assays (e.g., using liver microsomes) and in vivo pharmacokinetic studies. Identifying the major metabolites is essential to determine if the parent compound or a metabolite is the primary active agent. This knowledge is fundamental for optimizing drug design, improving pharmacokinetic/pharmacodynamic properties, and avoiding the development of compounds with toxic metabolic byproducts. nih.govajchem-a.com

Advanced Computational Methodologies for Predictive Modeling and Design

Current research on 3-aminopyrazine-2-carboxamide derivatives has successfully utilized computational tools like molecular docking to investigate potential binding modes within target enzymes such as FGFR2 and InhA. nih.govmdpi.com While valuable, these methods represent only the initial steps in computational drug design.

Future research should leverage more advanced computational methodologies to build robust predictive models. chemrxiv.org This includes the development and application of:

Quantitative Structure-Activity Relationship (QSAR) Models: To correlate chemical structures with biological activities and guide the synthesis of more potent analogs.

Pharmacophore Modeling: To identify the key chemical features necessary for biological activity, enabling more efficient virtual screening of large compound libraries. chemrxiv.org

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability and the specific interactions that anchor the inhibitor in the active site. chemrxiv.org

ADME/Tox Prediction: To computationally forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs, allowing for the early deselection of candidates with unfavorable properties. acs.orgsemanticscholar.org

Integrating these advanced in silico techniques will establish a more efficient and rational design pipeline, accelerating the discovery of novel inhibitors with improved potency and selectivity. chemrxiv.org

Exploration of New Synthetic Pathways for Diverse Analogs

The synthesis of 3-aminopyrazine-2-carboxamide analogs has been well-established through several reliable chemical routes. A common approach involves the amidation of a 3-aminopyrazine-2-carboxylic acid intermediate, often activated with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov Another key strategy is the functionalization of a pre-formed pyrazine (B50134) ring, such as through nucleophilic substitution of a chlorine atom or a Suzuki cross-coupling reaction to install an aryl group onto a brominated pyrazine core. mdpi.comnih.gov

While effective, these methods can be multi-stepped and may limit the accessible chemical diversity. Future research should focus on the exploration and development of novel synthetic pathways to generate a wider array of analogs for structure-activity relationship (SAR) studies. nih.gov Potential areas for exploration include:

C-H Activation: Developing methods to directly functionalize C-H bonds on the pyrazine or phenyl rings would provide a more atom-economical and efficient route to novel derivatives.

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of scalability, safety, and reaction optimization, enabling the rapid production of compound libraries.

Combinatorial Synthesis: Designing new synthetic schemes amenable to combinatorial chemistry would facilitate the creation of large, diverse libraries of analogs, allowing for a more comprehensive exploration of the chemical space around the this compound scaffold.

By developing more versatile and efficient synthetic methodologies, researchers can accelerate the discovery-optimization cycle for this promising class of compounds.

Table 2: Common Starting Materials and Synthetic Reactions

| Starting Material | Reaction Type | Reagents/Catalysts | Purpose |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Amidation | 1,1'-Carbonyldiimidazole (CDI), Amines | Formation of the carboxamide group |

| Methyl 3-aminopyrazine-2-carboxylate | Acylation | Acyl chlorides, Pyridine (B92270) | Modification of the 3-amino group |

| 3-Chloropyrazine-2-carboxamide | Nucleophilic Substitution | Substituted benzylamines | Introduction of substituents at position 3 |

Q & A

Q. What are the key synthetic routes for 3-Amino-6-phenylpyrazine-2-carboxamide derivatives?

The synthesis involves multi-step reactions, including coupling and functionalization. For example, Suzuki-Miyaura cross-coupling using Pd(dppf)₂Cl₂ as a catalyst enables aryl-boron bond formation, as seen in the reaction of 3-methyl-4-boronic aniline derivatives with brominated pyrazine precursors . Amidation steps using coupling agents like HATU or EDCI with methylamine hydrochloride are critical for introducing the carboxamide group . Purification via silica gel chromatography or recrystallization ensures product integrity.

Q. How is structural characterization performed for this compound?

Techniques include:

- Mass spectrometry (ES/MS) : Confirms molecular weight (e.g., m/z 428.3 [M+H]⁺ in ).

- Chiral HPLC : Resolves stereoisomers (e.g., Chiralpak® OD column with MeOH-DMEA/CO₂ mobile phase) .

- X-ray crystallography : Reveals hydrogen-bonding networks affecting crystal packing, as noted in derivatives of 3-aminopyrazine-2-carboxamides .

Q. What reagents are essential for nitration of pyrazinecarboxamide precursors?

Nitration typically employs potassium nitrate (KNO₃) as the nitrating agent and sulfuric acid (H₂SO₄) as a catalyst/solvent. Reaction optimization requires precise stoichiometry and temperature control to avoid over-nitration or decomposition .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved?

Chiral separation using supercritical fluid chromatography (SFC) with columns like Chiralpak® OD achieves >98% enantiomeric excess. Mobile phases such as 20% MeOH-DMEA in CO₂ at 35°C and 100 bar pressure are effective . Retention times (e.g., 1.610 vs. 2.410 minutes) distinguish isomers, enabling isolation for pharmacological testing.

Q. What strategies address contradictory yield data in coupling reactions?

Discrepancies in yields (e.g., 41% vs. 82% in bromination/amidation steps ) may arise from:

Q. How do hydrogen-bonding interactions affect crystallographic analysis?

In derivatives like 3-aminopyrazine-2-carboxamides, intramolecular N–H···O and intermolecular N–H···N bonds stabilize crystal lattices, leading to lower thermal displacement parameters. This necessitates high-resolution X-ray diffraction and DFT calculations to validate structures .

Q. What methods optimize nitration regioselectivity in pyrazine cores?

Regioselectivity is controlled by:

- Electron-donating groups : A phenyl substituent at position 6 directs nitration to position 5 .

- Acid strength : Concentrated H₂SO₄ (95–97%) enhances electrophilic substitution without side reactions .

Q. How are impurities managed during large-scale synthesis?

Q. What mechanistic insights guide reaction pathway design?

Studies on EDCI/HOBt-mediated amidation reveal:

Q. How are derivatives evaluated for biological activity?

- Antimicrobial assays : Broth microdilution tests against S. aureus and E. coli assess MIC values .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) determine IC₅₀ thresholds .

Data Contradiction Analysis

Example : Conflicting yields in bromination (41% vs. 82% ).

- Root cause : Differences in solvent (DMF vs. dioxane/water) and base (K₂CO₃ vs. DIPEA) affect reaction kinetics.

- Resolution : Standardizing solvent systems and catalyst pre-activation improves reproducibility.

Example : Stereoisomer activity discrepancies .

- Approach : Separate isomers via SFC and test individually in bioassays to correlate structure-activity relationships.

Methodological Recommendations

- Synthetic protocols : Use Pd(dppf)₂Cl₂ for cross-coupling and HATU for amidation .

- Analytical workflows : Combine ES/MS, chiral HPLC, and crystallography for unambiguous characterization .

- Data validation : Replicate reactions under controlled conditions (temperature, solvent purity) to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.